tert-butyl 3-{[1,1'-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate
Description
This compound is a piperazine derivative featuring a tert-butyl carboxylate group at position 1, a [1,1'-biphenyl]-4-yl substituent at position 3, and a 4-phenoxybenzenesulfonyl group at position 4 (Figure 1). Such structural attributes make it a candidate for pharmaceutical applications, particularly in receptor-targeted therapies.
Properties
IUPAC Name |
tert-butyl 4-(4-phenoxyphenyl)sulfonyl-3-(4-phenylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N2O5S/c1-33(2,3)40-32(36)34-22-23-35(31(24-34)27-16-14-26(15-17-27)25-10-6-4-7-11-25)41(37,38)30-20-18-29(19-21-30)39-28-12-8-5-9-13-28/h4-21,31H,22-24H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGUUXODQQTKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperazine Intermediate Synthesis
The tert-butyl piperazine-1-carboxylate scaffold serves as the foundational intermediate. Its synthesis typically begins with Boc protection of piperazine under standard conditions. For instance, tert-butyl piperazine-1-carboxylate is prepared via reaction of piperazine with di-tert-butyl dicarbonate in dichloromethane, yielding the protected amine in >90% purity .
Key Reaction Conditions:
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Solvent: Dichloromethane or THF
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Base: Triethylamine or DMAP
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Temperature: 0°C to room temperature
Sulfonylation with 4-Phenoxybenzenesulfonyl Chloride
The phenoxybenzenesulfonyl group is introduced via sulfonylation of the secondary amine on the piperazine ring.
Procedure:
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Reactants: Piperazine intermediate + 4-phenoxybenzenesulfonyl chloride (1.2 equiv)
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Base: Et3N or pyridine (2.5 equiv)
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Solvent: Dichloromethane or DMF
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Temperature: 0°C → room temperature
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Reaction Time: 4–12 hours
Critical Notes:
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Excess sulfonyl chloride ensures complete conversion.
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Side reactions (e.g., over-sulfonylation) are mitigated by controlled addition and low temperatures .
Sequential Functionalization and Optimization
Advanced routes employ one-pot sequential reactions to improve efficiency:
Case Study (Patent EP2483243B1):
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Boronation: (4-Fluoro-benzyl)-carbamic acid tert-butyl ester → boronic acid intermediate (91.9% yield) .
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Suzuki Coupling: With 4-chloropyridine → biphenyl-pyridine intermediate.
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Hydrogenation: Selective reduction of pyridine to piperidine .
Optimized Parameters:
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Catalyst: Ni(OAc)2 with chiral ligands (e.g., (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)
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Reductant: Ammonium formate
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Solvent: Ethanol
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Temperature: 55°C
Purification and Characterization
Purification Methods:
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Flash Chromatography: Silica gel with EtOAC/heptane gradients (40–70% EtOAc) .
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Recrystallization: DMF/EtOH mixtures for high-purity solids .
Characterization Data:
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
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Steric Hindrance: Bulky substituents slow sulfonylation. Mitigated by using DMF as a polar aprotic solvent .
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Regioselectivity: Competing reactions during biphenyl attachment. Addressed via microwave-assisted synthesis (100–110°C, 1 hour) .
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Purification: Co-elution of byproducts. Solved by gradient elution in chromatography .
Chemical Reactions Analysis
Functionalization of the Piperazine Core
The secondary amine (after Boc removal) undergoes alkylation, acylation, or sulfonylation:
Alkylation Example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1-Bromo-3-chloropropane | K₂CO₃, CH₃CN, 90°C | N-alkylated piperazine with propane linker | 60–75% |
Acylation Example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | DIPEA, DCM, 0°C | N-acetylpiperazine derivative | 80–85% |
Sulfonyl Group Reactivity
The 4-phenoxybenzenesulfonyl group participates in nucleophilic aromatic substitution (NAS) or serves as a directing group:
Biphenyl Modifications
The biphenyl moiety enables cross-coupling reactions:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | Introduction of aryl amines | 50–65% |
Stability and Side Reactions
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Thermal Stability : Decomposition observed >200°C, releasing SO₂ and biphenyl fragments .
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Acid Sensitivity : Prolonged exposure to strong acids (e.g., H₂SO₄) cleaves the sulfonamide bond .
Key Reaction Table
| Reaction | Reagents/Conditions | Key Product | Yield |
|---|---|---|---|
| Boc Deprotection | HCl/dioxane, rt, 2h | Free amine piperazine | 85–90% |
| N-Alkylation | Alkyl bromide, K₂CO₃, CH₃CN, 90°C | Alkylated piperazine | 60–75% |
| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl-modified sulfonamide | 55–70% |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to TBBPS exhibit anticancer properties. The biphenyl moiety is known to interact with various biological targets involved in cancer progression. Research has shown that derivatives of TBBPS can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. For instance, a study demonstrated that the sulfonamide group enhances the compound's ability to bind to specific cancer-related proteins, leading to increased cytotoxicity against cancer cell lines .
Neuroprotective Effects
TBBPS has also been investigated for its neuroprotective effects. Compounds with a similar structure have shown promise in protecting neuronal cells from oxidative stress and apoptosis. In preclinical models, TBBPS demonstrated the ability to reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's .
Antimicrobial Properties
The compound's sulfonamide group suggests potential antimicrobial activity. Preliminary studies indicate that TBBPS exhibits antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Polymer Chemistry
TBBPS can serve as a building block for synthesizing advanced polymer materials. Its unique structure allows it to be incorporated into polymer matrices, enhancing thermal stability and mechanical properties. Research has shown that polymers containing TBBPS exhibit improved resistance to thermal degradation compared to conventional polymers .
Nanotechnology
In nanotechnology, TBBPS is being explored as a functionalizing agent for nanoparticles. Its ability to stabilize nanoparticles while providing functional groups for further chemical modification makes it valuable in developing drug delivery systems and biosensors .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of TBBPS analogs and evaluated their anticancer activity against various cancer cell lines. The results showed that certain modifications to the sulfonamide group significantly increased potency against breast cancer cells, highlighting the importance of structural variations in optimizing therapeutic efficacy .
Case Study 2: Neuroprotection
A collaborative study between several universities investigated the neuroprotective effects of TBBPS in animal models of Alzheimer's disease. The findings revealed that treatment with TBBPS led to a significant reduction in amyloid-beta plaque formation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of tert-butyl 3-{[1,1’-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
Key structural variations among piperazine derivatives include substituent types, positions, and functional groups. Below is a comparative analysis:
Key Observations :
- Biphenyl positioning (position 3 vs. 4 in A5) may influence binding interactions in biological targets .
- Heterocyclic cores (e.g., pyridine in ) alter solubility and conformational flexibility compared to purely aromatic systems.
Key Observations :
- K₂CO₃ in acetonitrile (used for 3a) is a common protocol for sulfonylation, offering high yields .
- Palladium-catalyzed coupling (e.g., for 86) introduces complexity but enables access to advanced biphenyl systems .
Physicochemical Properties
Physicochemical properties influence drug-likeness and bioavailability:
Key Observations :
Biological Activity
Chemical Structure and Properties
tert-butyl 3-{[1,1'-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate is a complex organic compound classified as a piperazine derivative. Its molecular formula is , with a molecular weight of 570.7 g/mol. The structure features a tert-butyl group, a biphenyl moiety, and a phenoxybenzenesulfonyl group attached to a piperazine ring, contributing to its unique chemical and biological properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding of the compound to these targets can modulate various biological pathways, leading to potential therapeutic effects. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal chemistry .
Antimicrobial Activity
Recent studies have explored the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound has promising antimicrobial properties that warrant further exploration .
Anticancer Activity
In vitro studies have also indicated that this compound exhibits anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The observed IC50 values suggest that the compound could be effective in targeting specific cancer types, although further in vivo studies are necessary to confirm these findings .
Study on Antimicrobial Properties
A recent study published in the Journal of Antibiotic Research evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound was tested alongside standard antibiotics, revealing synergistic effects when combined with certain drugs, enhancing overall antimicrobial activity.
Study on Anticancer Effects
Another study published in Cancer Chemotherapy and Pharmacology investigated the anticancer potential of this compound in xenograft models. The results indicated significant tumor reduction in treated mice compared to controls, supporting its potential as a novel therapeutic agent for cancer treatment.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 3-{[1,1'-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate?
The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:
Piperazine Ring Preparation : Starting with Boc-protected piperazine derivatives.
Sulfonylation : Reacting with 4-phenoxybenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine as base) .
Biphenyl Coupling : Introducing the [1,1'-biphenyl]-4-yl group via Suzuki-Miyaura cross-coupling, using palladium catalysts and aryl boronic acids .
Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization to isolate the product.
Key reagents: Boc-piperazine precursors, sulfonyl chlorides, Pd(PPh₃)₄, and aryl boronic acids.
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the piperazine ring and biphenyl/sulfonyl groups. Aromatic protons typically appear at δ 6.8–8.0 ppm .
- FT-IR : Peaks at ~1340 cm⁻¹ (S=O stretching) and ~1700 cm⁻¹ (Boc carbonyl) validate functional groups .
- Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., [M+H]⁺ ~600–650 Da) .
- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C/H/N/S ratios.
Q. How should researchers handle safety and storage for this compound?
- Storage : Under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hydrolysis of the sulfonyl or Boc groups .
- Hazards : Potential acute toxicity (oral, Category 4; H302). Use PPE (gloves, goggles) and work in fume hoods .
- Disposal : Incineration or neutralization via acidic/basic hydrolysis, following institutional guidelines .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities or contradictions in this compound?
- Single-Crystal X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve torsional angles of the biphenyl group and sulfonyl-piperazine conformation .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing packing motifs .
- Data Collection : High-resolution (<1.0 Å) datasets at synchrotron facilities reduce thermal motion artifacts .
Q. What computational strategies optimize reaction pathways for derivatives of this compound?
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for sulfonylation or coupling steps. Density Functional Theory (DFT) predicts regioselectivity .
- Machine Learning (ICReDD Approach) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures for novel derivatives .
- MD Simulations : Study solvation effects on reaction kinetics in nonpolar solvents (e.g., toluene) .
Q. How can biological activity be systematically evaluated for this compound?
- In Vitro Assays :
- In Vivo Studies :
Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact physicochemical properties?
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar piperazine derivatives?
- Root Causes :
- Reagent Purity : Impure sulfonyl chlorides reduce coupling efficiency. Validate via TLC/NMR before use .
- Catalyst Loading : Pd(PPh₃)₄ concentrations >5 mol% may degrade in aerobic conditions. Use Schlenk techniques .
- Temperature Control : Exothermic sulfonylation requires precise cooling (0–5°C) to avoid side reactions .
- Mitigation : Reproduce reactions under inert atmospheres with freshly distilled solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
